molecular formula C24H37N5O3 B8260794 Me-Trp-Leu-Leu-NH2

Me-Trp-Leu-Leu-NH2

Cat. No.: B8260794
M. Wt: 443.6 g/mol
InChI Key: GVCWVMZMLHWANQ-ACRUOGEOSA-N
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Description

The compound Me-Trp-Leu-Leu-NH2 is a tripeptide composed of N-methyltryptophan, leucine, and leucine, with an amide group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Trp-Leu-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal leucine to a solid resin. The subsequent amino acids, leucine and N-methyltryptophan, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the cleavage of the peptide from the resin and the removal of protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Me-Trp-Leu-Leu-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Me-Trp-Leu-Leu-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and sensors

Mechanism of Action

The mechanism of action of Me-Trp-Leu-Leu-NH2 involves its interaction with specific molecular targets. The N-methyltryptophan residue can engage in cation-π interactions with positively charged molecules, influencing the structure and function of proteins. The leucine residues contribute to hydrophobic interactions, stabilizing the peptide’s conformation. These interactions can modulate signaling pathways and enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Me-Trp-Leu-Leu-NH2 is unique due to the presence of the N-methyl group on tryptophan, which enhances its interaction capabilities and stability. This modification can lead to improved binding affinity and specificity in biological systems .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O3/c1-14(2)10-19(22(25)30)28-24(32)21(11-15(3)4)29-23(31)20(26-5)12-16-13-27-18-9-7-6-8-17(16)18/h6-9,13-15,19-21,26-27H,10-12H2,1-5H3,(H2,25,30)(H,28,32)(H,29,31)/t19-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCWVMZMLHWANQ-ACRUOGEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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